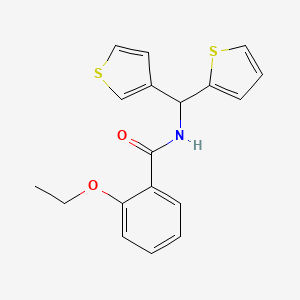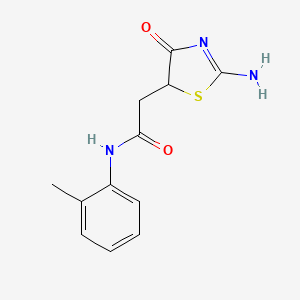![molecular formula C20H19FN4OS B2507272 7-Fluor-1-[(2-Methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on CAS No. 1111221-38-5](/img/structure/B2507272.png)
7-Fluor-1-[(2-Methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Verbindungen mit einer 2- oder 3-chlorierten Arylgruppe an der 3-Position des kondensierten Systems zeigten eine hervorragende Fungizidität. Insbesondere zeigten die Verbindungen 3b und 3c bessere oder vergleichbare Ergebnisse mit Standardfungiziden, mit einem EC50-Wert von bis zu 0,24 mmol/L .
- Die [1,2,4]triazolo[4,3-a]pyrazin-Plattform dient als wertvolle Quelle für Bausteine der pharmazeutischen Chemie. Forscher haben Methoden entwickelt, um Zielderivate aus kommerziell erhältlichen, kostengünstigen Reagenzien zu erhalten. Diese Ansätze ermöglichen eine schnelle und mehrgrammige Synthese relevanter Verbindungen .
- Die Verbindung 5, basierend auf [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin, weist eine ausgezeichnete Unempfindlichkeit gegenüber externen Reizen (IS = 43 J) und eine sehr gute berechnete Detonationsleistung (Dv = 9408 m/s und P = 37,8 GPa) auf. Sie ist dem aktuellen Standard für Sekundärexplosivstoffe, CL-20, vergleichbar .
- Im Kontext der Arzneimittelentwicklung und -forschung spielen 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine eine entscheidende Rolle. Forscher haben ihre Struktur-Aktivitäts-Beziehung untersucht, wobei sie sich auf ihre biologische Bedeutung konzentrierten. In-silico-Pharmakokinetik- und Molekülmodellierungsstudien wurden ebenfalls zusammengefasst .
Antifungal Aktivität
Bausteine der pharmazeutischen Chemie
Sekundäre Sprengstoffe
Struktur-Aktivitäts-Beziehung (SAR)-Studien
Wirkmechanismus
Target of Action
The compound belongs to the class of 1,2,4-triazolo quinazolines . Compounds in this class have been found to exhibit antifungal and energetic material properties . The specific targets of these compounds can vary, but many antifungal agents target the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Pharmacokinetics
Many triazole-based compounds are known to have high bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For antifungal agents targeting CYP51, the result is typically inhibition of fungal growth or death of the fungus .
Eigenschaften
IUPAC Name |
7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXVSWFTRYINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2507191.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)



![2-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2507197.png)

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)
![2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2507201.png)
![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2507208.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

